1-(2-Amino-6-bromophenyl)ethanone
Overview
Description
“1-(2-Amino-6-bromophenyl)ethanone” is a chemical compound with the molecular formula C8H8BrNO . It has a molecular weight of 214.06 .
Molecular Structure Analysis
The molecular structure of “1-(2-Amino-6-bromophenyl)ethanone” consists of an aromatic ring (phenyl group) attached to an ethanone group at the 1-position and an amino group at the 2-position . The bromine atom is attached to the phenyl ring at the 6-position .Chemical Reactions Analysis
While specific chemical reactions involving “1-(2-Amino-6-bromophenyl)ethanone” are not available, compounds with similar structures are known to undergo reactions such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
“1-(2-Amino-6-bromophenyl)ethanone” is a solid compound with a density of 1.5±0.1 g/cm3 . It has a boiling point of 311.5±27.0 °C at 760 mmHg .Scientific Research Applications
Development of Diagnostic Agents
The compound’s structure is conducive to the development of diagnostic agents. By attaching a radioactive isotope to the bromine atom, it could be used in imaging techniques such as PET scans to diagnose diseases.
Each of these applications showcases the versatility and importance of 1-(2-Amino-6-bromophenyl)ethanone in scientific research across multiple disciplines. Its utility ranges from practical applications in drug synthesis to theoretical uses in material science and biological research. Information adapted from search results .
Safety and Hazards
properties
IUPAC Name |
1-(2-amino-6-bromophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKHKNFJKGIVJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736072 | |
Record name | 1-(2-Amino-6-bromophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80736072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-6-bromophenyl)ethanone | |
CAS RN |
55830-09-6 | |
Record name | 1-(2-Amino-6-bromophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80736072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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